molecular formula C19H20ClNO4 B13726638 2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline CAS No. 1031928-97-8

2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline

Cat. No.: B13726638
CAS No.: 1031928-97-8
M. Wt: 361.8 g/mol
InChI Key: MVCZXDNSHZWBKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:

Industrial Production Methods

the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is unique due to the presence of multiple functional groups, including the chlorine atom, vinyl group, and diethoxycarbonyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

1031928-97-8

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

IUPAC Name

diethyl 2-[(2-chloro-7,8-dimethylquinolin-3-yl)methylidene]propanedioate

InChI

InChI=1S/C19H20ClNO4/c1-5-24-18(22)15(19(23)25-6-2)10-14-9-13-8-7-11(3)12(4)16(13)21-17(14)20/h7-10H,5-6H2,1-4H3

InChI Key

MVCZXDNSHZWBKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C(N=C2C(=C(C=CC2=C1)C)C)Cl)C(=O)OCC

Origin of Product

United States

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